Pemirolast potassium can be synthesized from ethyl cyanoacetic acid ester. [] The process involves optimizing reaction conditions to achieve a high yield. Specifically, by reacting ethyl cyanoacetic acid ester and triethyl orthoformic acid ester with a molar ratio of 1:2, an intermediate (2) is formed with a yield of 88%. Further, using concentrated sulfuric acid as a catalyst, another intermediate (3) is produced with a yield of 53%. Finally, neutralizing intermediate (3) with 2 mol of potassium hydroxide results in purified Pemirolast potassium (1) with a yield of 81%. []
Another synthesis pathway for Pemirolast potassium involves a series of reactions starting with ethyl cyanoacetate and sodium azide. [] The reaction yields ethyl(5 tetrazol)acetate, which is then condensed with 2 amino 3 methypyridine to produce ethyl 3 (3 methyl 2 pyridylamino) 2 (1 H tetrazol 5 yl)acrylate. This compound undergoes cyclization and subsequent potassium salt formation to yield Pemirolast potassium. This simplified procedure results in an overall yield of 48%. []
Pemirolast primarily acts by stabilizing mast cells [, ]. It inhibits the influx of calcium ions into mast cells upon encountering antigens. [] This blockage prevents degranulation, ultimately stabilizing the mast cells and inhibiting the release of histamine and leukotrienes, which are key mediators in allergic responses. [, ] Pemirolast also demonstrates an inhibitory effect on the activation of phospholipase C, a crucial enzyme involved in cell signaling pathways. [] This inhibition leads to a reduction in the formation of inositol 1,4,5-trisphosphate and the mobilization of calcium ions, both of which are necessary for cell activation. []
Further research reveals that Pemirolast inhibits phospholipase A2 activity. [, ] This inhibition reduces the release of arachidonic acid, a precursor to eicosanoids, which are also involved in inflammatory responses. [, ]
A. Allergic Conjunctivitis: Research shows that Pemirolast potassium 0.1% ophthalmic solution is effective in treating allergic conjunctivitis. [] Specifically, it significantly reduces ocular itching during allergy season compared to placebo. [] A recent study has investigated the use of Pemirolast potassium in a gellan gum in situ gel formulation for allergic conjunctivitis. [] This formulation provides a sustained release of Pemirolast potassium, resulting in improved ocular bioavailability and suppression of inflammatory symptoms. []
B. Allergic Rhinitis: Studies have demonstrated that Pemirolast potassium is effective in treating allergic rhinitis. [, ] A clinical trial found that 5mg of Pemirolast potassium was more effective than 100mg of tranilast in treating allergic rhinitis and had similar efficacy to 10mg of Pemirolast potassium. [] Further research suggests that Pemirolast potassium may influence serum cytokine levels in allergic rhinitis patients by reducing IL-4 levels and increasing IL-12 levels. [] This modulation of cytokines indicates a potential mechanism by which Pemirolast potassium exerts its therapeutic effects.
C. Asthma: Pemirolast has been studied as a potential treatment for asthma. [, , ] Research shows that it inhibits leukotriene C4 and granule protein release from human eosinophils, suggesting a role in controlling allergic diseases, including asthma. []
D. Glomerulonephritis: Studies indicate that Pemirolast potassium may have a suppressive effect on glomerulonephritis. [] In rat models of glomerulonephritis, Pemirolast potassium reduced proteinuria and the incidence of glomerulosclerosis. [] Moreover, in a small clinical trial, Pemirolast potassium significantly reduced proteinuria in chronic glomerulonephritis patients who also had allergic rhinitis. []
E. Restenosis after Percutaneous Transluminal Coronary Angioplasty (PTCA): Research suggests that Pemirolast potassium may have preventive effects on restenosis after PTCA. [, , ] It appears to suppress neointimal hyperplasia, which is a key factor in restenosis development. [, , ]
F. Paclitaxel-Induced Hypersensitivity Reactions (HSRs): Studies demonstrate that Pemirolast potassium can prevent HSRs to paclitaxel, a chemotherapeutic agent. [] It likely achieves this by blocking the paclitaxel-induced release of sensory nerve peptides, particularly substance P, rather than by inhibiting histamine release. [, ]
G. Inverted Perovskite Solar Cells: Recently, Pemirolast potassium has been investigated for its potential in improving the performance and stability of inverted perovskite solar cells. [] Its multi-active-site nature allows it to interact with perovskite films, enhancing carrier dynamics and releasing residual stress. [] This modification leads to significant improvements in power conversion efficiency and thermal stability of the solar cells. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2